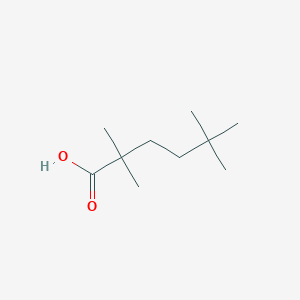
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring structure containing four carbon atoms and one oxygen atom. The presence of a bromomethyl group and a 2-methylbutyl group makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by the reduction of a furan derivative.
Introduction of the Bromomethyl Group: This step usually involves the bromination of a methyl group attached to the tetrahydrofuran ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 2-Methylbutyl Group: This can be done through a nucleophilic substitution reaction where a suitable 2-methylbutyl halide reacts with the tetrahydrofuran derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential building block for biologically active compounds.
Medicine: As a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: As a specialty chemical in the production of polymers, agrochemicals, or other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds and the modification of the compound’s structure. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Lacks the 2-methylbutyl group, making it less sterically hindered.
3-(Chloromethyl)-3-(2-methylbutyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
3-(Hydroxymethyl)-3-(2-methylbutyl)tetrahydrofuran: Contains a hydroxyl group instead of a bromomethyl group, making it more hydrophilic.
Uniqueness
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a 2-methylbutyl group
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-(2-methylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)6-10(7-11)4-5-12-8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
VNAFMDLKTQBEHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1(CCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



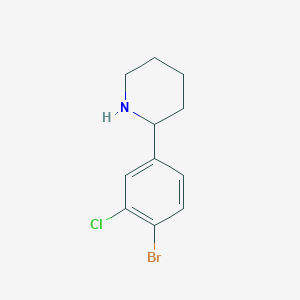
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
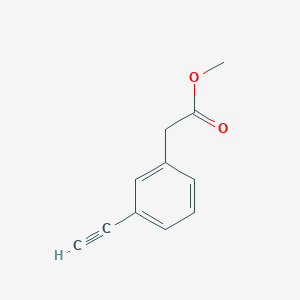



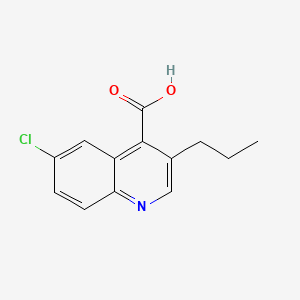
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)

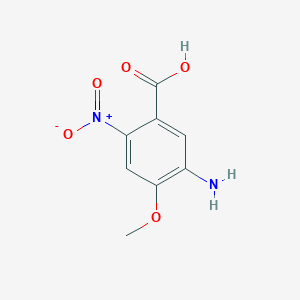
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)
